molecular formula C18H22ClN5O4S B6530788 5-chloro-2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-47-4

5-chloro-2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530788
CAS No.: 946225-47-4
M. Wt: 439.9 g/mol
InChI Key: MFFRJUHCKPUMEH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a useful research compound. Its molecular formula is C18H22ClN5O4S and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1081031 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

As an intermediate in the synthesis of glyburide , it may share some of glyburide’s mechanisms. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This action depolarizes the cell membrane, opening voltage-dependent calcium channels and leading to increased intracellular calcium. The rise in calcium triggers insulin release .

Biochemical Pathways

The compound likely affects the insulin signaling pathway, given its role in the synthesis of glyburide . By promoting the release of insulin, it could impact various downstream effects such as glucose uptake, glycogen synthesis, and inhibition of gluconeogenesis.

Pharmacokinetics

As an intermediate in the synthesis of glyburide , it may share some of glyburide’s pharmacokinetic properties. Glyburide is well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver. It is excreted primarily in the bile and urine .

Result of Action

If it shares mechanisms with glyburide, it could lead to increased insulin release, resulting in lower blood glucose levels .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4S/c1-28-16-4-3-14(19)13-15(16)17(25)20-7-12-29(26,27)24-10-8-23(9-11-24)18-21-5-2-6-22-18/h2-6,13H,7-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFRJUHCKPUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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